



# SR1903 guide for CRISPR-Cas9 screening with SR1903

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Compound of Interest		
Compound Name:	SR1903	
Cat. No.:	B1193614	Get Quote

This document provides a detailed guide for utilizing **SR1903**, a synthetic antagonist for the nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$ , in CRISPR-Cas9 screening workflows.[1] It is intended for researchers, scientists, and drug development professionals interested in identifying novel genetic targets that modulate cellular responses to REV-ERB antagonism.

### Introduction

The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are crucial transcriptional repressors that link the circadian clock to metabolic and inflammatory pathways.[2][3] They function by recruiting corepressor complexes to target genes, thereby regulating their expression.[3] The natural ligand for REV-ERBs is heme.[4] **SR1903** is a synthetic antagonist that blocks the repressive activity of REV-ERB, leading to the upregulation of its target genes. [1] This modulation of REV-ERB activity holds therapeutic potential for a range of conditions, including metabolic diseases, inflammatory disorders, and cancer.[2][5]

CRISPR-Cas9 genome-wide screening is a powerful technology for systematically identifying genes that influence a specific phenotype.[6] When combined with a small molecule like **SR1903**, CRISPR screens can uncover genes that either sensitize cells to the compound's effects (synthetic lethality) or confer resistance. This information is invaluable for elucidating drug mechanisms, identifying biomarkers, and discovering novel combination therapies.

This application note outlines protocols for performing both positive and negative selection CRISPR-Cas9 screens with **SR1903**.

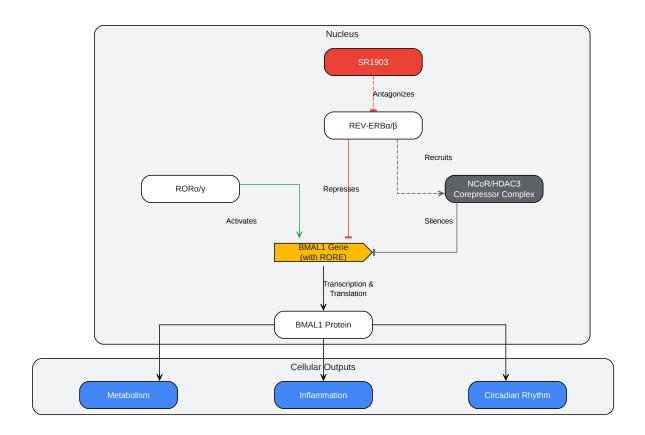


- Negative Selection (Sensitizer) Screen: Identifies gene knockouts that are depleted from the cell population in the presence of SR1903. These "hits" represent genes whose loss renders cells more sensitive to SR1903 treatment.
- Positive Selection (Resistance) Screen: Identifies gene knockouts that become enriched in the cell population following SR1903 treatment. These "hits" represent genes whose loss confers resistance to SR1903.[7][8]

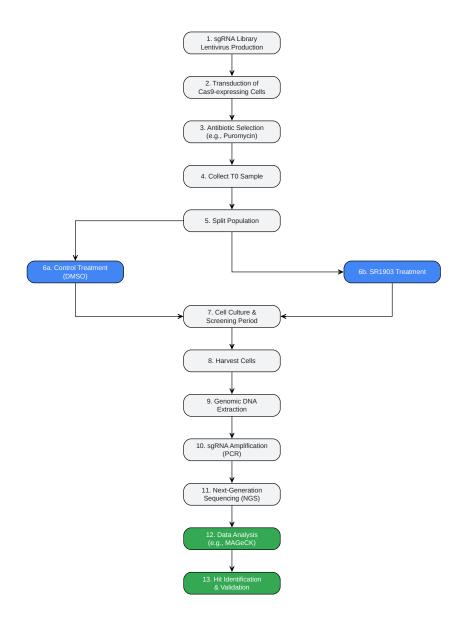
# REV-ERB Signaling Pathway and SR1903 Mechanism

REV-ERBα and REV-ERBβ are key components of the core circadian clock. They act as transcriptional repressors, competing with the ROR family of activators at ROR Response Elements (ROREs) in the promoters of target genes.[4][9] A primary target is BMAL1, a core activator of the circadian clock.[2][9] By repressing BMAL1, REV-ERBs create a negative feedback loop. **SR1903**, as a REV-ERB antagonist, blocks this repression, leading to increased expression of target genes like BMAL1.









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